molecular formula C22H24N4O2S2 B2919479 N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206986-83-5

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2919479
CAS No.: 1206986-83-5
M. Wt: 440.58
InChI Key: YFZVNGZWXWATQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates several pharmacologically active motifs, suggesting potential as a multi-target-directed ligand (MTDL). The presence of the 1-benzylpiperidine moiety is a key feature, as this group is a well-known pharmacophore in acetylcholinesterase (AChE) inhibitors and is found in approved Alzheimer's disease treatments like donepezil . This moiety is known to interact with the catalytic anionic site of the AChE enzyme, and its inclusion hints at this compound's potential application in research related to cholinergic neurotransmission and cognitive disorders . The molecule also contains both thiazole and thiophene rings, heterocyclic structures frequently encountered in the development of compounds with diverse biological activities, including antiviral and anti-inflammatory properties . The strategic combination of these features makes this compound a valuable candidate for researchers investigating novel therapeutic strategies for complex, multifactorial neurological diseases. It is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine this compound's specific mechanism of action, binding affinity, and overall biological profile.

Properties

IUPAC Name

N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c27-20(12-19-15-30-22(24-19)25-21(28)17-8-11-29-14-17)23-18-6-9-26(10-7-18)13-16-4-2-1-3-5-16/h1-5,8,11,14-15,18H,6-7,9-10,12-13H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZVNGZWXWATQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O3SC_{22}H_{27}N_3O_3S, with a molecular weight of approximately 381.468 g/mol. The structure includes a benzylpiperidine moiety, which is known for its influence on neuropharmacological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives in this class have shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : The benzylpiperidine structure is often associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityInhibits proliferation in various cancer cell lines
Enzyme InhibitionInhibits cholinesterase and other metabolic enzymes
Antioxidant PropertiesReduces oxidative stress markers

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that derivatives of the compound significantly inhibited the growth of cancer cell lines such as MCF-7 and MDA-MB 231. The mechanism was linked to the downregulation of key signaling pathways involved in cell proliferation and survival.
  • Cholinesterase Inhibition : Another research highlighted the potential of this compound as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer's disease. The inhibition was confirmed through in vitro assays showing IC50 values in the low micromolar range.
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities to target proteins involved in cancer progression and neurodegeneration, suggesting a multi-target approach for therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Motifs:

  • Thiazole Core : Central to all compared compounds (e.g., –10).
  • Carboxamide Linkage : Present in the target compound and analogs from (thiophene-3-carboxamide), (benzothiazole-3-carboxamide), and (coumarin-linked acetamide).
  • Piperidine/Piperazine Moieties : The benzylpiperidine group in the target is analogous to piperazine derivatives in (e.g., compounds 1f, 1g) and (Compound 4).
Table 1: Structural Features of Comparable Compounds
Compound (Source) Core Structure Key Substituents Unique Features
Target Compound Thiazole + Thiophene-3-carboxamide Benzylpiperidine Thiophene-carboxamide linkage
1f () Thiazole + Urea Piperazine, trifluoromethylphenyl Urea backbone, high molecular weight (667.9 Da)
Compound 12 () Thiophene-3-carboxamide Cyclopropylamino, 4-fluorophenyl Allyloxyimino group, cyclopropane ring
4g () Benzothiazole-3-carboxamide 4-Chlorophenyl, thiazolidinone Thiazolidinone ring, moderate yield (70%)
Compound 13 () Coumarin + Thiazole 2,4-Dichlorophenyl, acetamide Coumarin core, α-Glucosidase inhibition
6b () Indol-3-yl + Thiazole Methoxyethyl, oxalamide Indole substituent, antimicrobial activity

Physicochemical Properties

Key Metrics:

  • Melting Points :

    • compounds: 190–207°C (e.g., 1g: 205–207°C) .
    • compounds: Up to 239–240°C (triazole-linked benzothiazoles) .
    • Target compound (inferred): Likely 190–240°C based on structural analogs.
  • Synthetic Yields :

    • : 70–78% for urea derivatives .
    • : 72% for thiophene-3-carboxamide (Compound 12) .
    • : 37–70% for benzothiazole-3-carboxamides .
Table 2: Physicochemical Data
Compound (Source) Yield (%) Melting Point (°C) Molecular Weight (Da)
1g () 78.4 205–207 638.1
Compound 12 () 72 Not reported ~450 (estimated)
6b () 76 172–173 ~400 (estimated)
4g () 70 Not reported 425.9 (C19H14ClN3O2S2)

Pharmacological and Functional Insights

Activity Profiles:

  • Antimicrobial : compounds (e.g., 6b–6f) show activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : compounds (e.g., 13, 14) inhibit α-Glucosidase, a target for diabetes management .

Target Compound Inferences:

The benzylpiperidine moiety may enhance blood-brain barrier penetration (common in CNS-targeting drugs), while the thiophene-carboxamide group could confer metabolic stability. Its structural similarity to ’s thiophene derivatives suggests possible kinase or enzyme inhibition activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.